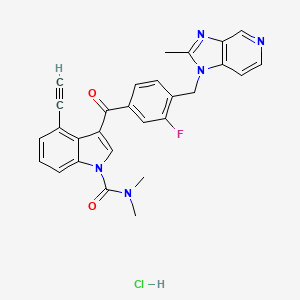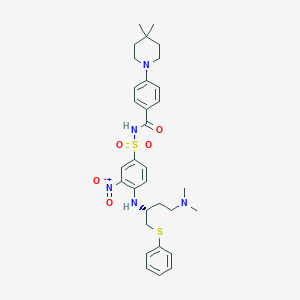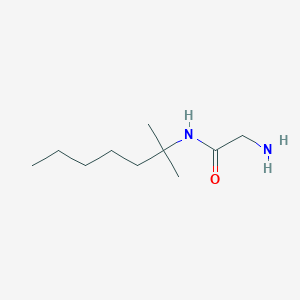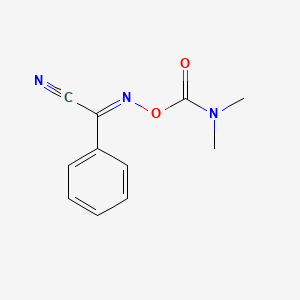
Chlorhydrate d'ABT-491
Vue d'ensemble
Description
Applications De Recherche Scientifique
A-137491 has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological receptors, particularly the platelet-activating factor receptor.
Medicine: A-137491 is investigated for its potential therapeutic applications, including anti-inflammatory and anti-thrombotic effects.
Mécanisme D'action
Target of Action
ABT-491 hydrochloride, also known as 4-Ethynyl-N,N-dimethyl-3-[3-fluoro-4-[(2-methyl-1H-imidazo-[4,5-c]pyridin-1-yl)methyl]benzoyl]-1H-indole-1-carboxamide hydrochloride, is a highly potent, selective, and orally active platelet-activating factor (PAF) receptor antagonist . The PAF receptor is a cell-surface receptor found on platelets, neutrophils, eosinophils, macrophages, and other inflammatory cells .
Mode of Action
ABT-491 hydrochloride inhibits PAF binding to its receptor in a competitive manner in equilibrium binding studies . This inhibition is selective and is correlated with functional antagonism of PAF-mediated cellular responses . A non-competitive inhibition is observed if the membrane-bound receptors are pre-incubated with the antagonist prior to the addition of PAF, presumably due to a slower antagonist dissociation rate .
Biochemical Pathways
The interaction of PAF with its receptor leads to a multitude of biological responses that include cell activation, increased vascular permeability, hypotension, ulcerogenesis, bronchoconstriction, and the triggering of airway hyper-responsiveness . ABT-491 hydrochloride, by antagonizing the PAF receptor, inhibits these pro-inflammatory activities.
Pharmacokinetics
ABT-491 hydrochloride exhibits potent oral bioavailability. Oral potency (ED50) was between 0.03 and 0.4 mg/kg in rat, mouse, and guinea-pig . When administered intravenously in these species, ABT-491 exhibited ED50 values between 0.005 and 0.016 mg/kg . An oral dose of 0.5 mg/kg in rat provided 50% protection for 8 hours against cutaneous PAF challenge .
Result of Action
Administration of ABT-491 hydrochloride in vivo leads to potent inhibition of PAF-induced inflammatory responses such as increased vascular permeability, hypotension, and edema, and PAF-induced lethality . It was also effective in inhibiting lipopolysaccharide-induced hypotension, gastrointestinal damage, and lethality .
Action Environment
The action of ABT-491 hydrochloride is influenced by the physiological environment of the body The compound’s efficacy and stability can be affected by factors such as the presence of other drugs, the individual’s health status, genetic factors, and diet.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Les conditions réactionnelles impliquent généralement l'utilisation de divers réactifs tels que des catalyseurs au palladium, des bases et des solvants comme le diméthylformamide (DMF) et le tétrahydrofurane (THF) .
Méthodes de production industrielle
La production industrielle de A-137491 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent la chromatographie liquide haute performance (HPLC) pour la purification .
Analyse Des Réactions Chimiques
Types de réactions
A-137491 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels présents dans la molécule.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles et électrophiles. Les réactions sont généralement effectuées à des températures contrôlées et sous atmosphères inertes .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels .
Applications de recherche scientifique
A-137491 a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses interactions avec les récepteurs biologiques, en particulier le récepteur du facteur d'activation plaquettaire.
Médecine : A-137491 est étudié pour ses applications thérapeutiques potentielles, notamment ses effets anti-inflammatoires et antithrombotiques.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et comme étalon de référence en chimie analytique.
Mécanisme d'action
A-137491 exerce ses effets en se liant sélectivement et en inhibant le récepteur du facteur d'activation plaquettaire. Cette inhibition empêche le récepteur d'activer les voies de signalisation en aval impliquées dans l'inflammation et l'agrégation plaquettaire. Les cibles moléculaires comprennent le site actif du récepteur, où A-137491 entre en compétition avec les ligands endogènes .
Comparaison Avec Des Composés Similaires
Composés similaires
ABT-491 : Un autre antagoniste puissant du récepteur du facteur d'activation plaquettaire avec une structure et une fonction similaires.
A-317491 : Un antagoniste sélectif des récepteurs P2X3 et P2X2/3, utilisé dans la recherche sur la douleur.
Unicité
A-137491 est unique en raison de sa forte sélectivité et de sa puissance en tant qu'antagoniste du récepteur du facteur d'activation plaquettaire. Sa structure moléculaire spécifique permet une forte affinité de liaison et une inhibition efficace du récepteur, ce qui en fait un composé précieux à la fois pour la recherche et pour les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
4-ethynyl-3-[3-fluoro-4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]benzoyl]-N,N-dimethylindole-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22FN5O2.ClH/c1-5-18-7-6-8-25-26(18)21(16-34(25)28(36)32(3)4)27(35)19-9-10-20(22(29)13-19)15-33-17(2)31-23-14-30-12-11-24(23)33;/h1,6-14,16H,15H2,2-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRGBOKANQBIBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CC3=C(C=C(C=C3)C(=O)C4=CN(C5=CC=CC(=C54)C#C)C(=O)N(C)C)F)C=CN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClFN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172381 | |
| Record name | ABT 491 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189689-94-9 | |
| Record name | ABT 491 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189689949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABT 491 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ABT-491 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7IG7Z867J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R,7R,8R,9Z,14E,16E,18S,20R)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione](/img/structure/B1664223.png)
![[4-Hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]-5-[methyl-[2-(methylamino)acetyl]amino]oxan-3-yl] carbamate](/img/structure/B1664224.png)


![5-[3-[4-(2-methylphenyl)piperazin-1-yl]propyl]-6,7,8,9,10,11-hexahydrocycloocta[b]indole dihydrochloride](/img/structure/B1664229.png)



![Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-](/img/structure/B1664235.png)


![1-[(2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1664243.png)

![N-[1-[(Z)-[(cyanoamino)-(quinolin-5-ylamino)methylidene]amino]-2,2-dimethylpropyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B1664245.png)
